molecular formula C8H11NO3 B13761213 2-(tert-Butyl)-4-(hydroxymethylene)oxazol-5(4H)-one

2-(tert-Butyl)-4-(hydroxymethylene)oxazol-5(4H)-one

Katalognummer: B13761213
Molekulargewicht: 169.18 g/mol
InChI-Schlüssel: LBLBNDMZQJWEHE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(tert-Butyl)-4-(hydroxymethylene)oxazol-5(4H)-one is a chemical compound that belongs to the oxazole family Oxazoles are heterocyclic compounds containing an oxygen and a nitrogen atom in a five-membered ring This specific compound is characterized by the presence of a tert-butyl group and a hydroxymethylene group attached to the oxazole ring

Vorbereitungsmethoden

The synthesis of 2-(tert-Butyl)-4-(hydroxymethylene)oxazol-5(4H)-one can be achieved through several synthetic routes. One common method involves the reaction of tert-butylamine with glyoxal in the presence of a base to form the oxazole ring. The hydroxymethylene group can be introduced through subsequent reactions involving formaldehyde and appropriate catalysts. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of specific solvents to maximize yield and purity.

Analyse Chemischer Reaktionen

2-(tert-Butyl)-4-(hydroxymethylene)oxazol-5(4H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form oxazole derivatives with different functional groups.

    Reduction: Reduction reactions can lead to the formation of hydroxylated or deoxygenated products.

    Substitution: The tert-butyl and hydroxymethylene groups can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

2-(tert-Butyl)-4-(hydroxymethylene)oxazol-5(4H)-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 2-(tert-Butyl)-4-(hydroxymethylene)oxazol-5(4H)-one involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

2-(tert-Butyl)-4-(hydroxymethylene)oxazol-5(4H)-one can be compared with other similar compounds, such as:

    2-(tert-Butyl)-4-methyl-oxazol-5(4H)-one: Similar structure but with a methyl group instead of a hydroxymethylene group.

    2-(tert-Butyl)-4-ethoxymethylene-oxazol-5(4H)-one: Contains an ethoxymethylene group instead of a hydroxymethylene group.

    2-(tert-Butyl)-4-(chloromethylene)oxazol-5(4H)-one: Contains a chloromethylene group instead of a hydroxymethylene group. The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical properties and reactivity compared to its analogs.

Eigenschaften

Molekularformel

C8H11NO3

Molekulargewicht

169.18 g/mol

IUPAC-Name

2-tert-butyl-5-hydroxy-1,3-oxazole-4-carbaldehyde

InChI

InChI=1S/C8H11NO3/c1-8(2,3)7-9-5(4-10)6(11)12-7/h4,11H,1-3H3

InChI-Schlüssel

LBLBNDMZQJWEHE-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)C1=NC(=C(O1)O)C=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.